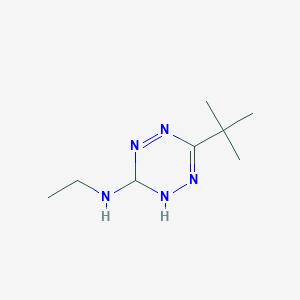
Bismuth, dichlorobis(4-methoxyphenyl)phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bismuth, dichlorobis(4-methoxyphenyl)phenyl- is an organobismuth compound characterized by the presence of bismuth bonded to two chlorine atoms and three phenyl groups, two of which are substituted with methoxy groups This compound is part of a broader class of organobismuth compounds known for their unique structural and reactivity properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bismuth, dichlorobis(4-methoxyphenyl)phenyl- typically involves the reaction of bismuth trichloride with 4-methoxyphenylmagnesium bromide and phenylmagnesium bromide. The reaction is carried out in an inert atmosphere, often using tetrahydrofuran as a solvent. The general reaction scheme is as follows:
BiCl3+2C6H4(OMe)MgBr+C6H5MgBr→Bi(C6H4(OMe))2(C6H5)Cl2+3MgBrCl
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes precise control of reaction conditions such as temperature, solvent choice, and reaction time. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
Bismuth, dichlorobis(4-methoxyphenyl)phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state bismuth compounds.
Reduction: Reduction reactions can convert it to lower oxidation state bismuth species.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bismuth(V) compounds, while substitution reactions can produce a variety of organobismuth derivatives with different functional groups.
科学研究应用
Bismuth, dichlorobis(4-methoxyphenyl)phenyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Investigated for its potential antimicrobial properties, particularly against drug-resistant bacteria.
Medicine: Explored for its therapeutic potential in treating infections and as a component in drug delivery systems.
Industry: Utilized in the development of advanced materials, including catalysts and nanocomposites.
作用机制
The mechanism of action of bismuth, dichlorobis(4-methoxyphenyl)phenyl- involves its interaction with biological molecules and cellular structures. In antimicrobial applications, it is believed to inhibit enzyme activity, disrupt cellular iron metabolism, and induce oxidative stress in target organisms. These actions collectively contribute to its antimicrobial efficacy.
相似化合物的比较
Similar Compounds
- Bismuth, dichlorobis(4-chlorophenyl)phenyl-
- Bismuth, dichlorobis(4-methylphenyl)phenyl-
- Bismuth, dichlorobis(4-nitrophenyl)phenyl-
Uniqueness
Bismuth, dichlorobis(4-methoxyphenyl)phenyl- is unique due to the presence of methoxy groups, which can influence its reactivity and interaction with other molecules. The methoxy groups can enhance its solubility in organic solvents and potentially modify its biological activity compared to other similar compounds.
属性
CAS 编号 |
823213-30-5 |
|---|---|
分子式 |
C20H19BiCl2O2 |
分子量 |
571.2 g/mol |
IUPAC 名称 |
dichloro-bis(4-methoxyphenyl)-phenylbismuth |
InChI |
InChI=1S/2C7H7O.C6H5.Bi.2ClH/c2*1-8-7-5-3-2-4-6-7;1-2-4-6-5-3-1;;;/h2*3-6H,1H3;1-5H;;2*1H/q;;;+2;;/p-2 |
InChI 键 |
PLKSDHNDRUWZBF-UHFFFAOYSA-L |
规范 SMILES |
COC1=CC=C(C=C1)[Bi](C2=CC=CC=C2)(C3=CC=C(C=C3)OC)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


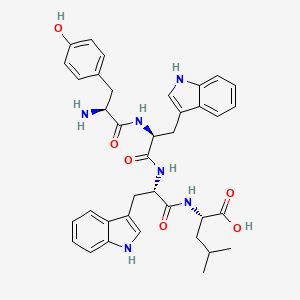
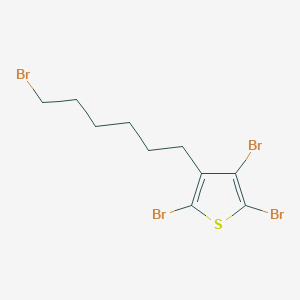

![2-[(E)-(4-Aminophenyl)diazenyl]-4-chloro-1,3-thiazole-5-carbaldehyde](/img/structure/B14217691.png)
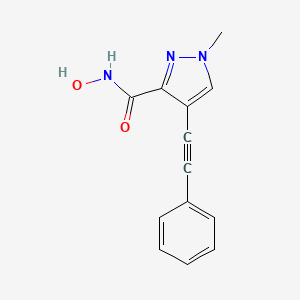
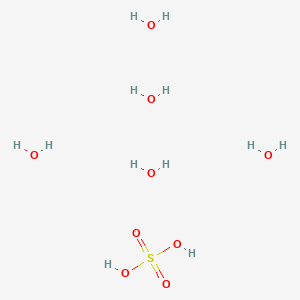
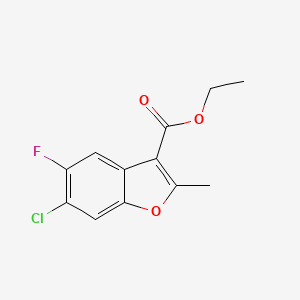
![N-(4-methoxyphenyl)-6H-indolo[2,3-b]quinolin-11-amine](/img/structure/B14217707.png)
![Phosphonic acid, [(2S)-2-amino-2-(4-nitrophenyl)ethyl]-, diethyl ester](/img/structure/B14217713.png)
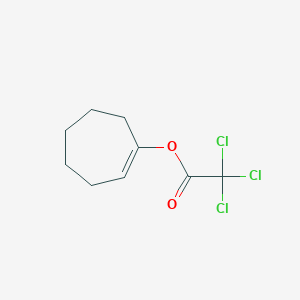
![1H-Pyrrolo[2,3-b]pyridine-1-acetonitrile, 5-bromo-](/img/structure/B14217718.png)
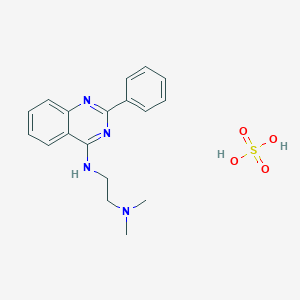
![(2-Azido-5-chlorophenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B14217735.png)
